4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-propylsulfonylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O2S/c1-2-3-15(13,14)7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUOZLISGJFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(C(=N1)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold in drug development. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H9Cl2N3O2S
- Molecular Weight : 270.14 g/mol
- InChI Key : InChI=1S/C7H9Cl2N3O2S/c1-2-3-15(13,14)...
The compound's structure contributes to its biological properties, particularly its interactions with various biological targets.
This compound is believed to act as an inhibitor of specific protein kinases involved in cell signaling pathways. These pathways are crucial for processes such as cell proliferation, differentiation, and survival. The inhibition of these kinases can lead to reduced tumor growth and angiogenesis, making this compound a candidate for cancer therapy.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrimidine derivatives have shown their effectiveness as vascular endothelial growth factor receptor (VEGFR) inhibitors. These inhibitors can significantly reduce tumor growth and metastasis in preclinical models.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential VEGFR inhibitor | |
| Related pyrimidine derivatives | Potent against melanoma |
2. Inhibition of Kinases
The compound's structural features allow it to interact with multiple receptor tyrosine kinases (RTKs). A study demonstrated that modifications at specific positions on the pyrimidine ring enhanced kinase inhibition potency. This suggests that this compound may be effective against various cancers by targeting multiple RTKs.
Case Studies
Several case studies highlight the potential applications of this compound:
- Melanoma Treatment : In a mouse model study, compounds structurally related to this compound showed significant inhibition of tumor growth and angiogenesis when administered alongside established therapies. This indicates the potential for combination therapy approaches in clinical settings.
- Vascular Endothelial Growth Factor (VEGF) Inhibition : The compound's ability to inhibit VEGF signaling pathways has been linked to reduced tumor-induced angiogenesis. This property is particularly valuable in treating solid tumors where blood supply is critical for growth.
Preparation Methods
Reaction Mechanism and Conditions
This method involves reducing 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine using hydrogen gas in the presence of a catalyst. The reaction occurs in a stainless steel autoclave under nitrogen atmosphere, with tert-butyl methyl ether as the solvent. Key parameters:
-
Temperature : 65°C (heating ramp: 45 K/h)
-
Pressure : Hydrogen feed at 10 bar
-
Catalyst : Unspecified heterogeneous catalyst (likely palladium-based)
The exothermic reaction completes within 4 hours, with hydrogen uptake monitored to confirm progress. Post-reduction, the mixture is stirred for 3 additional hours to ensure complete conversion, achieving >99% yield without detectable intermediates.
Industrial Optimization
-
Solvent Ratio : A 2:1 tert-butyl methyl ether-to-substrate ratio minimizes side reactions.
-
Catalyst Recycling : The catalyst is recovered via filtration and reused, reducing costs.
-
Safety Protocols : Nitrogen purging and temperature control prevent runaway reactions.
Alkylation-Chlorination Sequential Synthesis
Stepwise Procedure
Developed in CN102659691A, this two-step method starts with 4,6-dihydroxy-2-mercaptopyrimidine:
-
Alkylation :
-
Chlorination :
Advantages Over Traditional Routes
-
Lower Temperature : Reduces energy costs vs. prior methods requiring >100°C.
-
Simplified Workup : Acidification-induced crystallization avoids chromatography.
Sodium Dithionite-Mediated Reductive Amination
One-Pot Synthesis
CN103896857A discloses a streamlined approach using sodium dithionite (Na₂S₂O₄) in a water-organic solvent system:
Green Chemistry Benefits
-
Aqueous Compatibility : Reduces organic waste.
Comparative Analysis of Methods
Key Process Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine, and what challenges are commonly encountered during synthesis?
- Methodology : The compound is typically synthesized via chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) under reflux, followed by sulfonylation. A key challenge is controlling reaction temperatures to avoid decomposition. For example, POCl₃-mediated chlorination at 100–120°C ensures selective substitution at the 4- and 6-positions, while sulfonylation with propylsulfonyl chloride requires anhydrous conditions to prevent hydrolysis . Post-synthesis purification often involves column chromatography or recrystallization, as the product may co-elute with byproducts like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine .
Q. How is this compound characterized using spectroscopic and analytical methods?
- Methodology :
- ¹H/¹³C NMR : The propylsulfonyl group shows distinct signals at δ ~3.5 ppm (CH₂) and δ ~1.6 ppm (CH₃) in ¹H NMR, while the pyrimidine ring carbons appear at δ 160–165 ppm in ¹³C NMR .
- Elemental Analysis : Used to confirm molecular formula (e.g., C₇H₉Cl₂N₃O₂S) and purity (>95%).
- Mass Spectrometry (EI-MS) : Characteristic molecular ion peaks at m/z 238–240 (M⁺) with isotopic patterns reflecting chlorine atoms .
Q. What are the typical reaction conditions for functionalizing this compound in nucleophilic substitution reactions?
- Methodology : The 2- and 5-positions are reactive sites. For example:
- Amination at C-5 : React with ammonia or amines in THF at 60°C, monitored by TLC.
- Displacement at C-2 : Use alkoxide or thiolate nucleophiles in DMF at 80–100°C. Kinetic studies show C-6 chlorine is less reactive due to steric hindrance from the sulfonyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity, particularly in large-scale syntheses?
- Methodology :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For instance, reducing POCl₃ usage by 20% while maintaining reflux time can lower byproduct formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Workflow : Pilot studies show yields improve from 65% to 82% when using DCM instead of THF for sulfonylation .
Q. How can researchers address instability issues of this compound in polar aprotic solvents like DMSO?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 14 days) to identify degradation pathways. Evidence suggests decomposition in DMSO involves sulfonyl group hydrolysis, forming 4,6-dichloro-2-(propylthio)pyrimidin-5-amine .
- Mitigation Strategies : Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v or replace DMSO with acetone for long-term storage .
Q. What computational methods are employed to predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level models charge distribution, revealing higher electrophilicity at C-2 (Mulliken charge: +0.32) compared to C-4 (+0.18) .
- Reaction Path Search : Use nudged elastic band (NEB) methods to simulate transition states in nucleophilic substitutions. For example, energy barriers for Cl⁻ displacement at C-2 are ~15 kcal/mol lower than at C-6 .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for POCl₃-mediated chlorination?
- Analysis : Yields vary from 60% to 85% across studies. Key factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
